molecular formula C16H13Cl2NO3 B4234511 N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4234511
M. Wt: 338.2 g/mol
InChI Key: ORWSNLDVZRVOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity and diabetes. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.

Mechanism of Action

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, which can improve metabolic function and reduce the risk of metabolic diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can increase endurance and improve exercise performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. It has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of metabolic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in laboratory experiments is its selective activation of PPARδ, which allows for specific modulation of metabolic pathways. However, its use is limited by its banned status in sports and the potential for off-target effects and toxicity.

Future Directions

Future research on N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could focus on its potential use in the treatment of metabolic disorders and cancer, as well as its mechanisms of action and potential side effects. Additionally, further studies could investigate the use of N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other drugs or interventions to enhance its therapeutic effects.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. It has also been investigated for its potential use in the treatment of certain types of cancer.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-9-15(22-14-5-3-2-4-13(14)21-9)16(20)19-12-7-6-10(17)8-11(12)18/h2-9,15H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWSNLDVZRVOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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